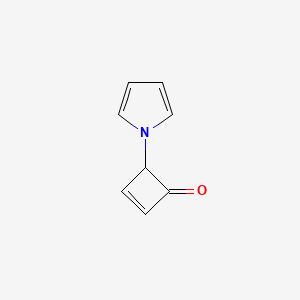
4-(1H-Pyrrol-1-yl)cyclobut-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Pyrrol-1-yl)cyclobut-2-enone, also known as PCE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of arylcyclohexylamines and has been reported to exhibit a range of biochemical and physiological effects.
Mechanism Of Action
4-(1H-Pyrrol-1-yl)cyclobut-2-enone acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ion channel that is involved in the regulation of synaptic plasticity and learning and memory. By blocking the activity of the NMDA receptor, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone can modulate the release of neurotransmitters and alter the activity of neuronal circuits in the brain.
Biochemical And Physiological Effects
4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit a range of biochemical and physiological effects, including analgesia, anesthesia, and neuroprotection. It has also been shown to modulate the release of neurotransmitters, such as glutamate and dopamine, and to alter the activity of neuronal circuits in the brain. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new therapies for these conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(1H-Pyrrol-1-yl)cyclobut-2-enone in lab experiments is its ability to selectively target the NMDA receptor, which is involved in a wide range of biological processes. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been shown to exhibit a low toxicity profile, making it a relatively safe compound to work with. However, one of the limitations of using 4-(1H-Pyrrol-1-yl)cyclobut-2-enone in lab experiments is its low solubility in water, which can make it difficult to administer to experimental animals.
Future Directions
There are several future directions for research on 4-(1H-Pyrrol-1-yl)cyclobut-2-enone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of chronic pain, depression, and other neurological disorders. Another potential direction is to explore its use as a fluorescent probe for the study of protein-ligand interactions. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone and to optimize its synthesis and pharmacological properties.
In conclusion, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including analgesia, anesthesia, and neuroprotection. While there are some limitations to its use in lab experiments, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone remains a promising compound for the development of new therapies for a variety of conditions.
Synthesis Methods
The synthesis of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone involves the reaction between cyclobutanone and pyrrole in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Scientific Research Applications
4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been used in a variety of scientific research applications, including as a tool to study the structure and function of ion channels in the nervous system. It has also been used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit analgesic and anesthetic effects, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
4-pyrrol-1-ylcyclobut-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-3-7(8)9-5-1-2-6-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNZTGBGOGPCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)cyclobut-2-enone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


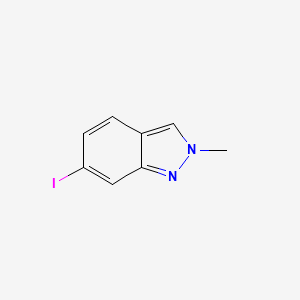
![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)
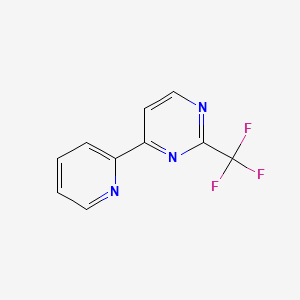
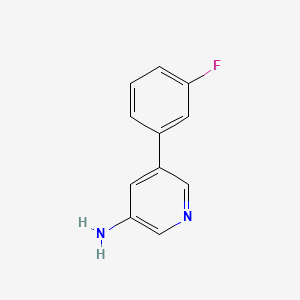
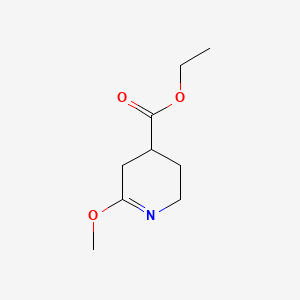
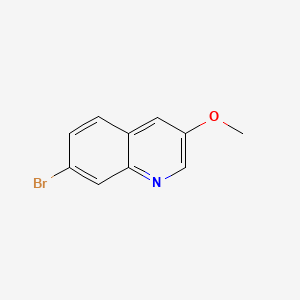
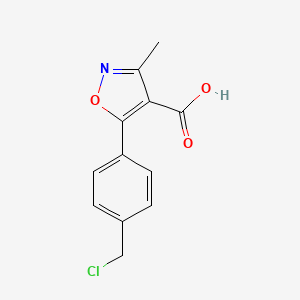
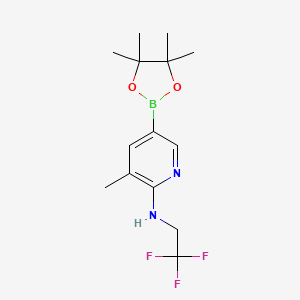
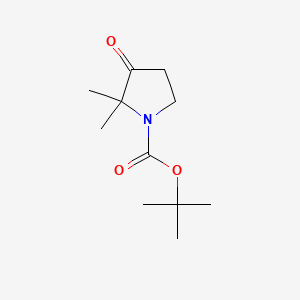
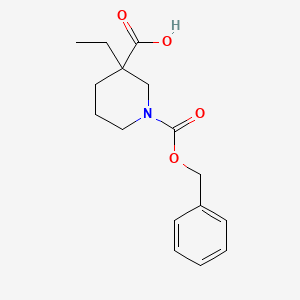
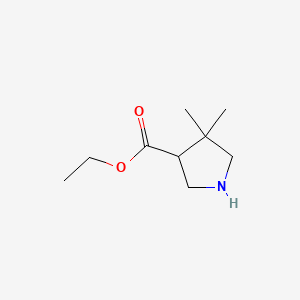
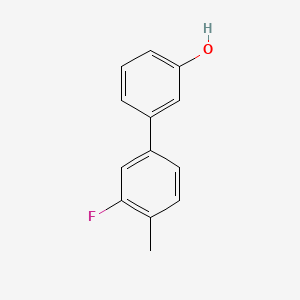
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)